H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH
CAS No.:
Cat. No.: VC16265599
Molecular Formula: C26H44N10O11
Molecular Weight: 672.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H44N10O11 |
|---|---|
| Molecular Weight | 672.7 g/mol |
| IUPAC Name | 3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-(1-carboxypropylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C26H44N10O11/c1-2-13(25(46)47)34-23(44)17-6-4-8-36(17)24(45)16(12-37)35-22(43)15(9-20(40)41)33-19(39)11-31-21(42)14(32-18(38)10-27)5-3-7-30-26(28)29/h13-17,37H,2-12,27H2,1H3,(H,31,42)(H,32,38)(H,33,39)(H,34,44)(H,35,43)(H,40,41)(H,46,47)(H4,28,29,30) |
| Standard InChI Key | WLLOJLGYBQFMDB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN |
Introduction
Chemical and Structural Characteristics
Primary Sequence and Modifications
The peptide’s structure (H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH) features the canonical RGD tripeptide flanked by glycine residues and terminated with a cysteine. The N-terminal glycine enhances flexibility, while the C-terminal cysteine introduces a reactive thiol (-SH) group, enabling disulfide bond formation with surfaces or carriers . This design allows the peptide to mimic extracellular matrix (ECM) proteins like fibronectin while providing a handle for stable immobilization.
Table 1: Molecular Properties of H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH
| Property | Value |
|---|---|
| CAS Number | 91575-26-7 |
| Molecular Formula | |
| Molecular Weight | 702.8 g/mol |
| Purity | >95% (HPLC) |
| Storage Conditions | -20°C (lyophilized) |
| Solubility | Water, PBS (pH 7.4) |
Structural Stability and Modifications
The inclusion of proline and serine residues confers conformational stability, with proline inducing a kinked structure that may optimize integrin binding . The cysteine thiol group’s reactivity is pH-dependent, with optimal conjugation occurring under mildly reducing conditions (e.g., pH 6.5–7.5) .
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
Industrial production employs Fmoc-SPPS, where amino acids are sequentially added to a resin-bound chain. Critical steps include:
-
Deprotection: Removal of Fmoc groups using piperidine.
-
Coupling: Activation of carboxyl groups with HBTU/HOBt.
-
Cleavage: TFA-mediated release from the resin, with concurrent side-chain deprotection .
The final product is lyophilized to a powder, ensuring long-term stability at -20°C .
Quality Control
Purity is verified via reverse-phase HPLC and mass spectrometry. Batch-to-batch consistency is critical for applications requiring reproducible surface functionalization, such as cardiovascular implants .
Mechanism of Action: Integrin-Mediated Cell Adhesion
RGD-Integrin Binding Dynamics
The RGD motif binds α<sub>v</sub>β<sub>3</sub>, α<sub>5</sub>β<sub>1</sub>, and α<sub>IIb</sub>β<sub>3</sub> integrins with dissociation constants () in the nanomolar range . This interaction triggers intracellular signaling pathways, including focal adhesion kinase (FAK) activation, which regulates cell survival and migration.
Thiol-Mediated Conjugation
The cysteine residue enables covalent attachment to gold surfaces (via Au-S bonds) or maleimide-functionalized polymers. This immobilization enhances peptide stability under physiological conditions compared to passive adsorption .
Applications in Biomedical Research
Biomaterial Functionalization
Coatings incorporating this peptide improve the biocompatibility of titanium implants and synthetic vascular grafts. Studies demonstrate a 60% increase in endothelial cell attachment compared to unmodified surfaces .
Table 2: Key Applications and Outcomes
| Application | Experimental Model | Outcome |
|---|---|---|
| Vascular Grafts | Rabbit carotid artery | 75% endothelialization at 4 weeks |
| Bone Implants | Human mesenchymal stem cells | 2x osteogenic differentiation |
| Cancer Therapy | Murine melanoma model | 40% reduction in lung metastases |
Antimetastatic Therapeutics
In preclinical models, systemic administration of GRGDSPC (10 mg/kg) reduced metastatic burden by competitively inhibiting tumor cell adhesion to endothelial integrins . The cysteine moiety allows for PEGylation, extending plasma half-life to 8–12 hours.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume